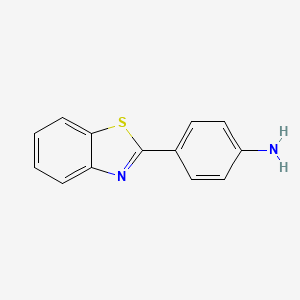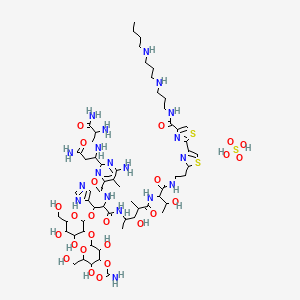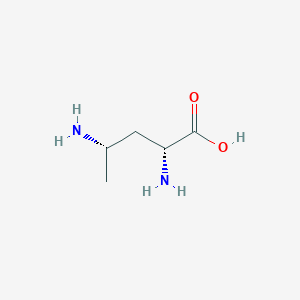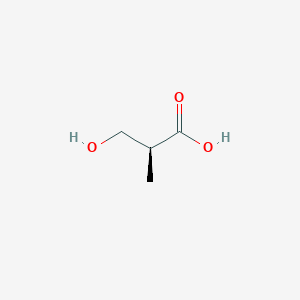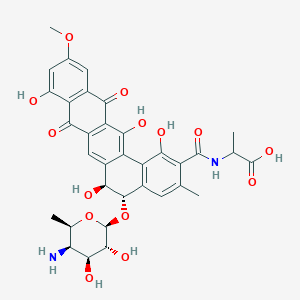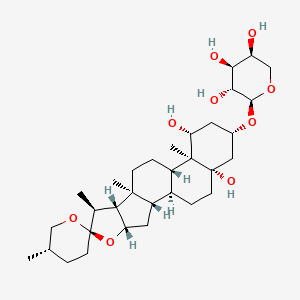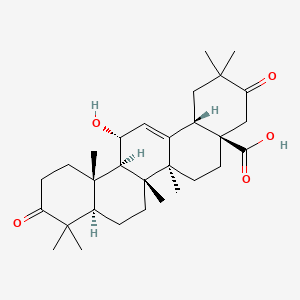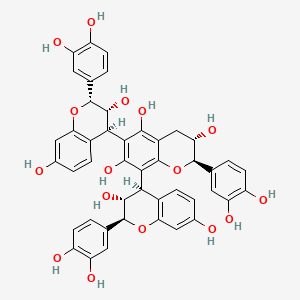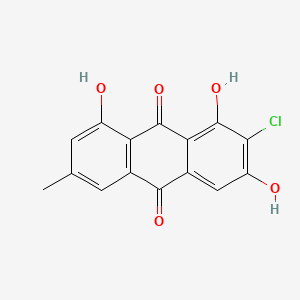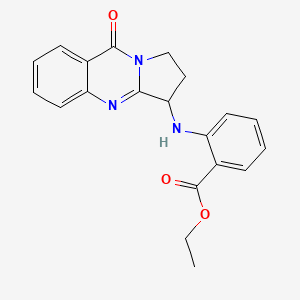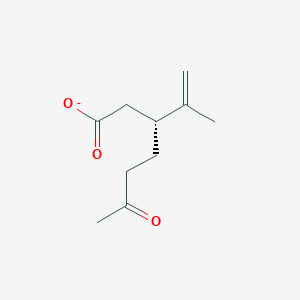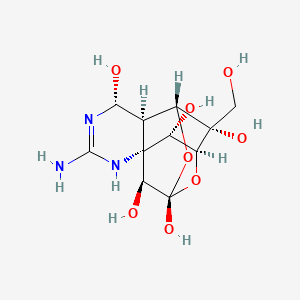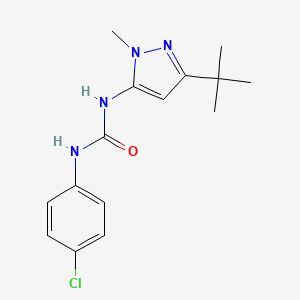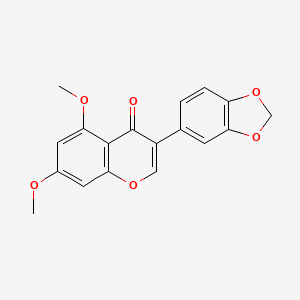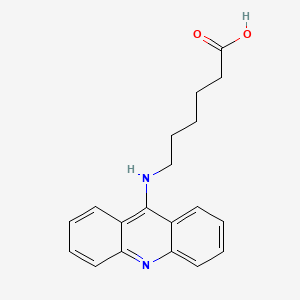
9-(5-Carboxypentylamino)acridine
概要
説明
“9-(5-Carboxypentylamino)acridine” is a chemical compound with the CAS Registry Number 75572-57-5 . It is also known as Hexanoic acid, 6-(9-acridinylamino) .
Molecular Structure Analysis
The molecular structure of “9-(5-Carboxypentylamino)acridine” is characterized by a semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . This structure is common among acridine derivatives and is responsible for their broad range of pharmaceutical properties .科学的研究の応用
Affinity Adsorbent Ligand
9-(5-Carboxypentylamino)-acridine serves as an affinity adsorbent ligand. It has been synthesized and used to create an efficient affinity adsorbent for purifying acetylcholinesterase from Electrophorus electricus electric organ. This application demonstrates its utility in biochemical research and protein purification processes (Brooks, Tiller, & Struve, 1980).
Interaction with DNA
The molecule interacts with DNA, which is crucial for understanding its mutagenic and carcinogenic properties. Studies have evaluated the intermolecular interactions between nucleic acid base pairs and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, providing insights into binding patterns, stability of drug–base pair complexes, and preferred binding sites (Shukla, Mishra, & Tiwari, 2006).
Antitumor Potential
There's significant research on the antitumor potential of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. These compounds bind to DNA by intercalation and have shown promising activity against solid tumors in vivo (Atwell et al., 1987). Further, studies on 5-substituted derivatives have revealed their in vivo antitumor activity, specifically against Lewis lung solid tumor (Denny et al., 1987).
DNA Structure Targeting
Research on small molecules targeting multiple DNA structures, including novel 9‐aminoacridine carboxamides, has been conducted. These studies assess their effects on various DNA tertiary structures and their antiproliferative activity, contributing to the understanding of DNA-binding drugs and their biological activity (Howell et al., 2012).
Reactivity and Synthesis
The reactivity of the 9-aminoacridine chromophore in various reactions, including guanidylation, has been explored. This research has led to the discovery of novel cyclic and spirocyclic acridine derivatives, broadening the understanding of acridine chemistry and its potential applications in drug development (Ma, Day, & Bierbach, 2007).
Interactions with Proteins and Nucleic Acids
Studies have also been conducted on the interaction of 9-peptidylaminoacridines with proteins and nucleic acids. These interactions are important for understanding the pharmacological activity and tissue distribution of these compounds (Sachdev, Brownstein, & Fruton, 1974).
特性
IUPAC Name |
6-(acridin-9-ylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCKNBOLYNHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226480 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Carboxypentylamino)acridine | |
CAS RN |
75572-57-5 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

